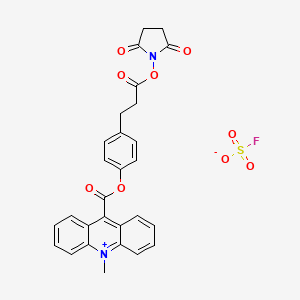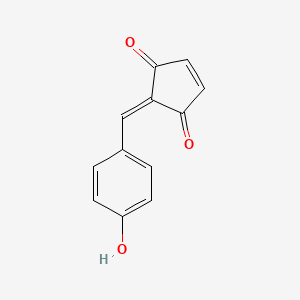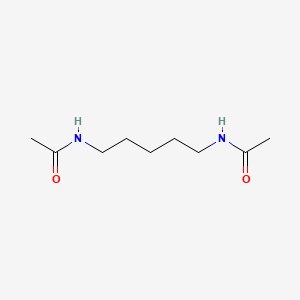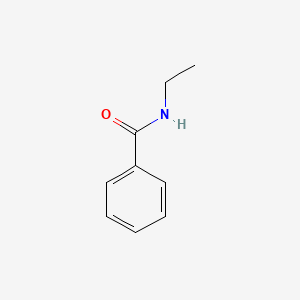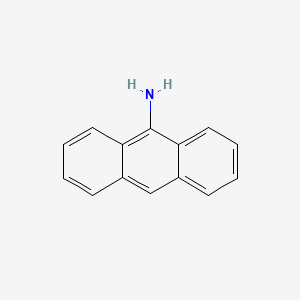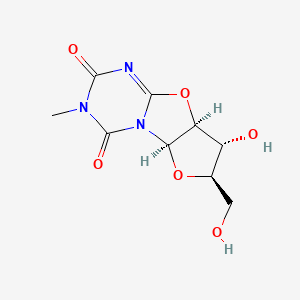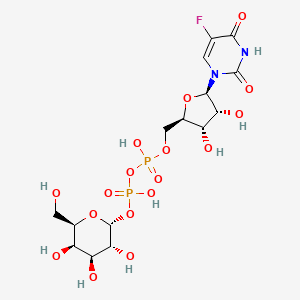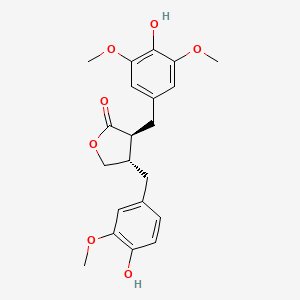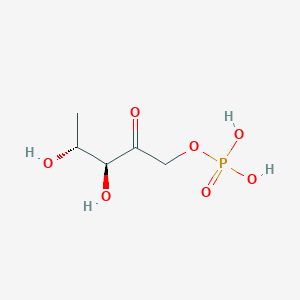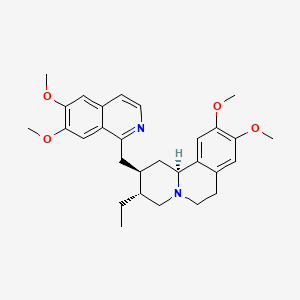
Emetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emetamine is a pyridoisoquinoline consisting of emetine having a fully aromatised isoquinoline. It derives from an emetine.
科学的研究の応用
Pharmacological Mechanisms and Clinical Applications
- Emetamine, as a compound similar to MDMA, has been explored in the context of psychotherapy, particularly for treating posttraumatic stress disorder (PTSD). MDMA-assisted psychotherapy is advancing into Phase 3 drug development, indicating its potential as a licensed medicine for PTSD treatment (Sessa, Higbed, & Nutt, 2019).
Bioethics and Healthcare Disparities in Substance Dependency
- The ethical implications of clinical trials for substance dependency, including methamphetamine, are significant. These trials provide insights into treatment options and healthcare accessibility, especially in contexts where healthcare is limited (Timmermans & McKay, 2009).
Ecological Momentary Assessment in Substance Use Studies
- Ecological momentary assessment (EMA) methodologies are crucial in studying substance use, including methamphetamine. EMA helps in understanding the episodic nature of use and its relationship with mood and context (Shiffman, 2009).
Smartphone-Assisted Self-Monitoring in Treatment Optimization
- Smartphone ecological momentary assessments (EMA) have been utilized in treatment programs for methamphetamine abuse. These assessments aid in self-monitoring use, cravings, and associated risk behaviors, offering insights into treatment optimization (Reback, Rünger, Fletcher, & Swendeman, 2018).
Implications for Different User Groups
- The development of treatments for methamphetamine-related problems is particularly critical for diverse user groups, such as those experiencing persistent psychosis, pregnant women, gay and bisexual men, and individuals involved in the criminal justice system (Rawson, Gonzales, & Brethen, 2002).
Addiction Management and Genetic Testing
- Research emphasizes the importance of genetic testing and pharmacogenomic monitoring in addiction management, especially in cases induced by reward deficiency syndrome (RDS). This approach could lead to better therapeutic strategies and relapse prevention (Blum et al., 2018).
Health Outcomes and Methamphetamine Use Among Young People
- A systematic review highlights the association between methamphetamine use and mental health outcomes like depression and psychosis, particularly among young users. This points to the need for focused healthcare interventions (Marshall & Werb, 2010).
Methamphetamine Epidemiology and Clinical Phenomenology
- Understanding the epidemiology and clinical phenomenology of methamphetamine use is crucial in developing effective treatments and addressing the broader public health implications (Courtney & Ray, 2014).
Oxidative Stress in Methamphetamine-Induced Toxicity
- The role of oxidative stress in methamphetamine-induced toxicity has been a focus of recent research. Understanding the biochemical mechanisms of this stress could aid in developing treatments for the harmful effects of methamphetamine abuse (McDonnell-Dowling & Kelly, 2017).
Cerebral Microvascular Injury in Experimental Drug Abuse
- Research on experimental drug abuse, including the use of methamphetamine, has shown significant cerebral vascular injury and brain damage in animal models. This highlights the potential neurological risks associated with its use (Rumbaugh et al., 1976).
特性
CAS番号 |
483-19-2 |
|---|---|
製品名 |
Emetamine |
分子式 |
C29H36N2O4 |
分子量 |
476.6 g/mol |
IUPAC名 |
(2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1 |
InChIキー |
MBYXEBXZARTUSS-HMHJJOSWSA-N |
異性体SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
正規SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
その他のCAS番号 |
483-19-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



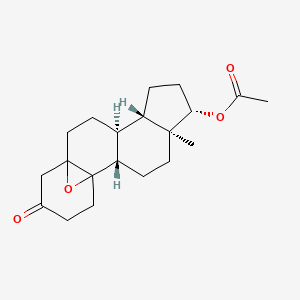
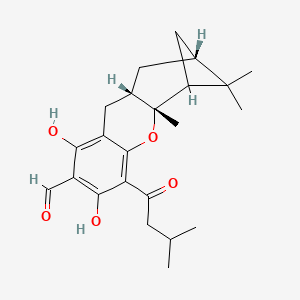

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
